N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a 4-methylphenyl group and a sulfanyl-linked acetamide moiety. The compound’s structural complexity—with a dihydropyrazinone ring, methyl-substituted aromatic systems, and a sulfanyl bridge—suggests unique physicochemical and biological properties compared to simpler acetamide derivatives .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-6-8-17(9-7-14)23-11-10-21-19(20(23)25)26-13-18(24)22-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMLJZUTUFNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of acetamide derivatives:
- Pyrazine/Thiazole Hybrids : Compounds like 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (, Compound 8e) incorporate pyrazole and thiazole rings linked via acetamide. Unlike the target compound, these lack the sulfanyl bridge but demonstrate significant analgesic activity .
- Sulfamoylphenyl Derivatives: describes 2-cyano-N-(4-sulfamoylphenyl)acetamides (e.g., 13a, 13b) with diazonium-coupled aromatic hydrazine groups. These compounds retain the sulfamoylphenyl backbone but replace the pyrazine core with cyano-hydrazine moieties .
- Pyrazol-4-yl Acetamides : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () features a pyrazole ring and methylsulfanyl substituent. Its X-ray structure reveals planar aromatic systems and intermolecular hydrogen bonding, which may parallel the target compound’s crystallographic behavior .
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but structurally related compounds exhibit high thermal stability. For example, 13a () melts at 288°C, while 13b (4-methoxyphenyl derivative) melts at 274°C. The pyrazine core and sulfanyl group may enhance crystallinity compared to non-heterocyclic acetamides .
- Solubility : Sulfamoylphenyl derivatives () show moderate solubility in polar aprotic solvents (e.g., DMSO, dioxane), while methyl-substituted aromatic systems (as in the target compound) may reduce aqueous solubility .
Spectroscopic Characteristics
- IR Spectroscopy : The target compound’s IR spectrum would likely show:
- ¹H-NMR : The 3-methylphenyl group would resonate as a singlet at δ ~2.30 ppm, while pyrazine protons may appear as multiplet signals (δ 7.0–8.0 ppm), analogous to pyrazole derivatives in .
Biological Activity
N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C25H23N3O2S2
- Molar Mass : 461.60 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antibacterial activity. For instance, derivatives of related structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming conventional antibiotics like ampicillin and streptomycin by significant margins (10–50 fold) in terms of minimum inhibitory concentration (MIC) values .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.015 | 0.030 |
| B. cereus | 0.015 | 0.030 |
| En. cloacae | 0.004 | 0.008 |
The above table summarizes the antimicrobial efficacy of related compounds, suggesting that this compound may share similar properties.
Antifungal Activity
In addition to antibacterial effects, compounds in this class have demonstrated antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating a broad spectrum of action .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies suggest that the compound may inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis .
Structure–Activity Relationship (SAR)
The presence of specific substituents on the core structure appears to enhance biological activity. For example, the introduction of a methyl group at the para position of the phenyl ring has been correlated with increased potency against both bacterial and fungal pathogens .
Case Studies
- Study on Antibacterial Efficacy : A study involving various derivatives revealed that certain modifications significantly improved antibacterial potency against E. coli, with the most effective compound achieving an MIC as low as 0.004 mg/mL .
- Fungal Resistance Testing : In trials assessing antifungal resistance, compounds structurally related to this compound were found effective against resistant strains of Candida species, highlighting their potential in treating difficult infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
